molecular formula C7H10O2 B12331544 3-Ethyl-4-hydroxy-2-cyclopenten-1-one

3-Ethyl-4-hydroxy-2-cyclopenten-1-one

Cat. No.: B12331544
M. Wt: 126.15 g/mol
InChI Key: RRNNWXFFQNCUFH-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2 It is known for its unique structure, which includes a cyclopentenone ring with an ethyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxy-2-cyclopenten-1-one can be achieved through several methods. One common method involves the reaction of cyclopentadiene with ethyl vinyl ketone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-4-hydroxy-2-cyclopenten-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopentenone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-Methyl-4-hydroxy-2-cyclopenten-1-one
  • 3-Propyl-4-hydroxy-2-cyclopenten-1-one
  • 3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Comparison: 3-Ethyl-4-hydroxy-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-ethyl-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-5-3-6(8)4-7(5)9/h3,7,9H,2,4H2,1H3

InChI Key

RRNNWXFFQNCUFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)CC1O

Origin of Product

United States

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